Imidazo[1,2-B]pyridazin-8-amine

Kinase inhibitor Allosteric modulator IRE1α

Secure the validated imidazo[1,2-b]pyridazin-8-amine scaffold for your kinase inhibitor program. This core is essential for synthesizing allosteric IRE1α inhibitors (PDB: 6HX1), FLT3 inhibitors active against drug-resistant mutants (ITD, D835Y), and orally bioavailable Tyk2 JH2 inhibitors. Substitution with close analogs results in complete loss of activity. Procure the correct 8-amine regioisomer to maintain nanomolar target affinity and project continuity. Available in research quantities at 97% purity for immediate derivatization.

Molecular Formula C6H6N4
Molecular Weight 134.142
CAS No. 56477-92-0
Cat. No. B2473545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-B]pyridazin-8-amine
CAS56477-92-0
Molecular FormulaC6H6N4
Molecular Weight134.142
Structural Identifiers
SMILESC1=CN2C(=N1)C(=CC=N2)N
InChIInChI=1S/C6H6N4/c7-5-1-2-9-10-4-3-8-6(5)10/h1-4H,7H2
InChIKeyNAUOUPATZLZONR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-B]pyridazin-8-amine (CAS 56477-92-0): Procurement-Grade Overview of a Versatile Kinase Inhibitor Scaffold


Imidazo[1,2-B]pyridazin-8-amine (CAS 56477-92-0) is a heterocyclic small molecule (molecular formula: C6H6N4, molecular weight: 134.142 g/mol) that serves as a core scaffold in the development of kinase inhibitors. It functions as a key intermediate in the synthesis of advanced compounds targeting a range of kinases, including inositol-requiring enzyme 1α (IRE1α) [1] and FMS-like tyrosine kinase 3 (FLT3) [2]. The compound is commercially available in research quantities, typically at 97% purity , and is utilized as a building block for creating focused chemical libraries aimed at kinase drug discovery programs [2].

Critical Differentiation: Why Imidazo[1,2-B]pyridazin-8-amine Derivatives Cannot Be Casually Substituted


Imidazo[1,2-B]pyridazin-8-amine is not a finished drug but a crucial synthetic intermediate; its value is derived from its unique chemical handle for further derivatization. Attempting to substitute this specific heterocyclic core with a close analog (e.g., imidazo[1,2-a]pyridine, thieno[3,2-d]pyrimidine) can lead to a complete loss of desired biological activity [1]. The position and nature of the amine group at the C8 position are critical for subsequent functionalization, enabling the synthesis of potent kinase inhibitors with nanomolar affinities [2]. The procurement of the correct core scaffold is therefore non-negotiable for project continuity and achieving target binding modes observed in structural biology studies [3].

Imidazo[1,2-B]pyridazin-8-amine: Quantitative Evidence Guide for Differentiated Procurement Decisions


Allosteric IRE1α Inhibition: Conformational Selectivity Over ATP-Competitive Inhibitors

Derivatives of imidazo[1,2-b]pyridazin-8-amine exhibit a unique allosteric mechanism of action against IRE1α, distinct from typical ATP-competitive kinase inhibitors. X-ray crystallography (PDB ID: 6HX1) demonstrates that these derivatives bind to a previously unreported, highly disordered conformation of the IRE1α kinase domain [1]. This conformation is incompatible with the back-to-back dimerization required for IRE1α RNase activation, thereby allosterically inhibiting its endoribonuclease function [2]. The binding site is distinct from the ATP-binding pocket, offering a pathway to high kinase selectivity. A specific derivative, Compound 2, showed potent inhibition of IRE1α RNase activity with an IC50 value of 80 nM .

Kinase inhibitor Allosteric modulator IRE1α Unfolded Protein Response X-ray crystallography

Superior FLT3 Kinase Inhibition: Nanomolar Potency and In Vivo Efficacy in AML Models

Imidazo[1,2-b]pyridazine-based compounds demonstrate exceptional potency against FLT3 kinase mutants relevant to acute myeloid leukemia (AML). A specific derivative, Compound 34f, exhibited nanomolar inhibitory activity against both recombinant FLT3-ITD (IC50 = 4 nM) and the drug-resistant FLT3-D835Y mutant (IC50 = 1 nM) [1]. This translated into potent cellular activity, with GI50 values of 7 nM in MV4-11 cells, 9 nM in MOLM-13 cells, and 4 nM in MOLM-13 cells expressing FLT3-ITD-D835Y [2]. Importantly, FLT3-independent cell lines were much less sensitive, confirming target selectivity [3]. In vivo, treatment of MV4-11 xenograft-bearing mice with Compound 34f at 5 and 10 mg/kg markedly blocked tumor growth without adverse effects [4].

FLT3-ITD Acute Myeloid Leukemia Kinase inhibitor Scaffold hopping Xenograft model

Dramatically Improved Metabolic Stability in Tyk2 JH2 Inhibitors via Strategic Core Derivatization

Chemical optimization around the imidazo[1,2-b]pyridazin-8-amine scaffold has yielded substantial improvements in drug-like properties. A study on Tyk2 JH2 inhibitors found that replacing a 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety led to 'dramatically improved metabolic stability' compared to a previously reported series of 6-anilino imidazopyridazines . Further, the introduction of a 2-pyridyl substituent at the N1 position provided 'much enhanced Caco-2 permeability,' a key measure of oral bioavailability potential, attributed to the formation of an intramolecular hydrogen bond .

Tyk2 JH2 pseudokinase Metabolic stability Caco-2 permeability Autoimmune disease

Procurement-Driven Application Scenarios for Imidazo[1,2-B]pyridazin-8-amine (CAS 56477-92-0)


Discovery of Allosteric IRE1α Modulators for Oncology and Protein Folding Diseases

Procurement of Imidazo[1,2-B]pyridazin-8-amine is essential for medicinal chemistry programs targeting the allosteric modulation of IRE1α. This is supported by high-resolution structural data (PDB: 6HX1) showing a derivative bound to a novel, inactive conformation of the kinase domain [1]. This mechanism avoids direct ATP-competition, promising high selectivity and a novel therapeutic approach for cancers and diseases linked to endoplasmic reticulum stress [2].

Synthesis of Highly Potent FLT3 Inhibitors for Treating Acute Myeloid Leukemia (AML)

This core scaffold is the validated starting point for synthesizing a new generation of FLT3 inhibitors active against both wild-type and drug-resistant mutants (ITD, D835Y). The resulting compounds (e.g., derivative 34f) have demonstrated potent in vitro and in vivo anti-leukemic activity [3]. This application scenario is a high-priority justification for procuring the compound for oncology-focused medicinal chemistry projects.

Optimization of Tyk2 JH2 Inhibitors with Improved ADME Properties for Autoimmune Therapies

The imidazo[1,2-b]pyridazin-8-amine scaffold is a proven foundation for developing orally bioavailable Tyk2 JH2 inhibitors. Procurement enables access to a series of compounds that have shown significantly enhanced metabolic stability and Caco-2 permeability, crucial properties for oral drug development . This is directly relevant for industrial projects targeting autoimmune diseases like rheumatoid arthritis and psoriasis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,2-B]pyridazin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.